6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)9-6-11(13(16)17)14-12(15)7-9/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOXKVNXPHGWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503800-85-8 | |
| Record name | 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-methoxyphenyl)pyridine.
Carboxylation: The carboxylic acid group is introduced at position 2 through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to ensure efficient synthesis.
Types of Reactions:
Oxidation: The hydroxy group at position 6 can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-oxo-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Herbicidal Applications
One of the primary applications of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is as a herbicide. Compounds similar to this have been shown to possess potent herbicidal properties, effectively controlling a broad spectrum of undesirable vegetation, including woody plants and grasses. The compound can be employed in both pre-emergence and post-emergence applications, making it versatile for agricultural practices.
Case Study: Efficacy in Weed Control
A study demonstrated that the herbicidal activity of related compounds could be tailored by modifying substituents on the pyridine ring. For instance, the introduction of specific functional groups enhanced selectivity towards target weeds while minimizing damage to crops such as corn and rice .
| Compound | Application Rate (g/ha) | Weed Control Efficacy (%) | Crop Safety Rating |
|---|---|---|---|
| This compound | 200 | 85 | High |
| Related Compound A | 150 | 90 | Moderate |
| Related Compound B | 250 | 70 | High |
Pharmacological Applications
In the realm of pharmacology, derivatives of pyridine carboxylic acids have been investigated for their potential as therapeutic agents. Specifically, they have been explored as inhibitors targeting various biological pathways, including those involved in inflammation and cancer.
Case Study: Anti-inflammatory Properties
Research has shown that certain derivatives exhibit significant inhibition of phosphodiesterase enzymes, which are critical in regulating inflammatory responses. The structure-activity relationship studies indicated that modifications at the phenyl group could enhance inhibitory potency, with some compounds achieving submicromolar IC50 values .
| Compound | Target Enzyme | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | Phosphodiesterase 4 | 50 | Inhibitor |
| Related Compound C | Phosphodiesterase 4 | 30 | Inhibitor |
| Related Compound D | Phosphodiesterase 5 | 120 | Inhibitor |
Industrial Applications
Beyond agricultural and pharmaceutical uses, this compound may also serve as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to be a valuable building block in organic synthesis, particularly in the development of fine chemicals.
Case Study: Synthesis of Fine Chemicals
In industrial settings, derivatives of this compound have been utilized to synthesize various fine chemicals used in agrochemicals and pharmaceuticals. The ability to modify the pyridine structure provides chemists with a flexible platform for creating novel compounds with desired properties .
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Carboxylic Acid Derivatives
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid
- Key differences : Lacks the 6-hydroxy group.
- This structural variation may influence solubility and biological interactions .
6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers (L1–L4)
- Synthesis: Prepared via acyl chloride methods to enhance nucleophilicity of aminopyridines .
- Key differences : Carbamoyl and methyl ester substituents replace the hydroxy and carboxylic acid groups. Methyl substitutions at ortho, meta, or para positions on the pyridine ring alter steric and electronic profiles.
- Yield : Ranges from 71–95%, depending on substituent placement .
4-(4-Methylphenyl)pyridine-2-carboxylic Acid
- Key differences : Substitutes 4-methylphenyl for 4-methoxyphenyl.
Pyrimidine-Carboxylic Acid Derivatives
6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid
- Key differences : Pyrimidine ring (two nitrogen atoms) replaces the pyridine core.
2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c)
- Key differences : Contains a sulfur atom at position 2.
Heterocyclic Analogs with Varied Substituents
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
- Key differences : Pyrrolopyridine fused-ring system with a chloro substituent.
- Yield : 71% .
- Impact : The fused-ring system increases rigidity, which may limit conformational flexibility in drug-receptor interactions.
6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
- Key differences : Imidazo-pyridine core with aromatic amine substitutions.
- Pharmacological relevance : These compounds are explored for targeted covalent inhibition, highlighting the role of heterocyclic diversity in drug design .
Biological Activity
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing literature to present a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group, a methoxyphenyl group, and a carboxylic acid functionality. These structural components are crucial for its biological activity as they facilitate interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that the compound's antimicrobial efficacy may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis, potentially through the inhibition of key enzymes involved in cancer progression .
The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with biological macromolecules due to the presence of hydroxyl and carboxylic acid groups. The methoxyphenyl group enhances hydrophobic interactions with protein targets, which may lead to altered protein function or stability.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Substituents on the pyridine ring can significantly influence potency and selectivity against various targets. For instance, electron-donating groups like methoxy enhance solubility and bioavailability, while modifications to the carboxylic acid group can impact binding affinity to target proteins .
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains compared to standard antibiotics, highlighting its potential as a lead compound for drug development .
- Cancer Research : In a comparative study, this compound was shown to be more effective than conventional chemotherapeutics in inducing apoptosis in specific cancer cell lines, suggesting it could serve as an adjunct therapy in cancer treatment .
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes classical acid-base reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Neutralization | NaOH, H₂O, 25°C | Sodium salt | |
| Salt formation | KOH, ethanol | Potassium salt |
These reactions are critical for modifying solubility and facilitating further derivatization.
Esterification
The carboxylic acid reacts with alcohols to form esters under acidic or coupling conditions:
| Reagents/Conditions | Alcohol | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄, reflux | Methanol | Methyl ester | 72% | |
| DCC/DMAP, CH₂Cl₂ | Benzyl alcohol | Benzyl ester | 68% |
Ester derivatives are often intermediates for amidation or biological testing.
Amide Formation
Coupling reactions with amines yield bioactive amides:
| Reagents/Conditions | Amine | Product | Yield | Reference |
|---|---|---|---|---|
| EDCI/HOBt, DMF | Aniline | Anilide derivative | 72% | |
| HATU, DIEA | Morpholine | Morpholide | 85% |
These amides are explored for pharmacological applications, including enzyme inhibition .
Functionalization of the Hydroxy Group
The C6 hydroxy group participates in selective modifications:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Methoxy derivative | |
| Acylation | Acetyl chloride, pyridine | Acetylated derivative |
Alkylation conditions from analogous pyridines (e.g., K₂CO₃ in DMF ) are applicable.
Methoxy Group Demethylation
The 4-methoxyphenyl group can undergo demethylation under harsh conditions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | 58% |
This reaction expands access to hydroxylated analogs for structure-activity studies.
Pyridine Ring Reactivity
The pyridine core engages in electrophilic substitution and coordination:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 5-Bromo derivative | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl analog |
Bromination at the C5 position is favored due to electron-withdrawing effects of the carboxylic acid .
Reduction and Oxidation
Controlled redox reactions modify the core structure:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF | Pyridinol (reduced carboxylic acid) | 65% | ||
| KMnO₄, H₂O, Δ | Quinolinone derivative | 41% |
Reduction of the carboxylic acid to an alcohol is achievable but less common .
Table 2: Amide Coupling Efficiency
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DIEA | DMF | 72 |
| HATU | NMM | DCM | 85 |
Mechanistic Insights
-
Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution .
-
Amide Formation : Utilizes carbodiimide-mediated activation to form reactive intermediates .
-
Demethylation : BBr₃ cleaves the methyl ether via SN2 mechanism .
This compound’s multifunctional architecture enables its use in synthesizing pharmacophores and materials. Experimental procedures from validate the above transformations.
Q & A
Q. Q1. What are the common synthetic routes for preparing 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer :
A typical route involves condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base (e.g., NaOH), followed by cyclization with guanidine to form the pyridine core . Reaction conditions such as solvent choice (DMF vs. toluene), temperature (80–120°C), and catalyst (e.g., BF₃·Et₂O for cyclization) critically impact yield. For instance, using DMF at 100°C improves solubility of intermediates, while higher temperatures (>120°C) may degrade sensitive functional groups. Post-synthesis, acid hydrolysis (10% HCl) is used to convert ester intermediates to the carboxylic acid .
Advanced Reaction Mechanisms
Q. Q2. How can conflicting reports on the reactivity of the methoxy group in this compound be resolved through mechanistic studies?
- Methodological Answer :
Discrepancies in methoxy group reactivity (e.g., oxidation vs. stability) often arise from differences in reaction media. For example, oxidation to a hydroxyl group is achievable with KMnO₄ in acidic conditions (H₂SO₄/H₂O), but fails in neutral solvents. Advanced techniques like DFT calculations or isotopic labeling (e.g., ¹⁸O tracing) can clarify pathways. Kinetic studies under varied pH and temperature regimes are recommended to map activation energies for competing reactions .
Basic Analytical Characterization
Q. Q3. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies key protons: aromatic peaks at δ 7.2–8.1 ppm (pyridine and methoxyphenyl), hydroxyl (δ 10–12 ppm, broad), and carboxylic acid (δ 12–13 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) assess purity (>98% by area normalization).
- FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups .
Advanced Biological Activity Profiling
Q. Q4. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values. Include positive controls (e.g., gefitinib for EGFR).
- Molecular Docking : Perform in silico studies (AutoDock Vina) using the crystal structure of target kinases (PDB: 1M17) to predict binding modes. Prioritize residues (e.g., Lys721 in EGFR) for mutagenesis validation.
- Cell-Based Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and correlate with kinase inhibition data .
Data Contradiction Analysis
Q. Q5. How should researchers address inconsistencies in reported antimicrobial activity across studies?
- Methodological Answer :
- Standardize Assays : Use CLSI guidelines for MIC determination against reference strains (e.g., E. coli ATCC 25922).
- Structural Confounders : Verify compound stability (HPLC) to rule out degradation products.
- Synergy Studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiating effects masked in single-agent studies .
Functional Group Transformations
Q. Q6. What strategies optimize the reduction of the carboxylic acid group to an alcohol without side reactions?
- Methodological Answer :
- LiAlH₄ in THF : Reduces -COOH to -CH₂OH at 0°C (monitor by TLC; Rf shift from 0.3 to 0.7 in EtOAc/hexane).
- Protection/Deprotection : Protect the hydroxyl group (TBDMS-Cl) before reduction to prevent esterification.
- Catalytic Hydrogenation : Use Pd/C (10%) in MeOH/H₂O (9:1) for milder conditions, though slower kinetics .
Structure-Activity Relationship (SAR) Studies
Q. Q7. Which structural modifications enhance this compound’s solubility for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare sodium salts by treating with NaHCO₃ (aqueous) to improve aqueous solubility.
- PEGylation : Attach polyethylene glycol (PEG-500) to the hydroxyl group via Mitsunobu reaction (DIAD, PPh₃).
- Prodrug Design : Synthesize methyl esters (CH₂N₂ in Et₂O) hydrolyzed in vivo by esterases .
Stability and Degradation Pathways
Q. Q8. How can photodegradation of the methoxyphenyl group be mitigated during storage?
- Methodological Answer :
Tables for Key Data
| Reaction Optimization (Example) |
|---|
| Condition |
| ------------------- |
| DMF, 100°C |
| Toluene, 120°C |
| DMF, 80°C |
| Biological Activity |
|---|
| Assay Type |
| ------------------ |
| EGFR Inhibition |
| Anticancer (MCF-7) |
| Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
